Mono(2-ethylhexyl) terephthalate
Overview
Description
Mono(2-ethylhexyl) terephthalate is a derivative of terephthalic acid, which is widely used in the synthesis of polyesters, especially polyethylene terephthalate (PET). PET is a common polymer used in various applications, including fibers for clothing, containers for liquids and foods, and in combination with glass fiber for engineering resins.
Synthesis Analysis
The synthesis of mono(2-ethylhexyl) terephthalate involves the esterification of terephthalic acid with 2-ethylhexanol. This process can be catalyzed by acids or bases, with variations including direct esterification and transesterification methods. The chemical recycling of PET, including hydrolysis and glycolysis, provides a pathway to recover pure terephthalic acid, which can then be esterified to produce mono(2-ethylhexyl) terephthalate among other products (Karayannidis & Achilias, 2007).
Molecular Structure Analysis
The molecular structure of mono(2-ethylhexyl) terephthalate features an aromatic ring (terephthalate) connected to an alkyl chain (2-ethylhexyl) through an ester linkage. This structure imparts specific physical and chemical properties, such as flexibility, hydrophobicity, and resistance to various chemicals.
Chemical Reactions and Properties
Mono(2-ethylhexyl) terephthalate undergoes typical ester reactions, including hydrolysis back to terephthalic acid and 2-ethylhexanol, and transesterification reactions with other alcohols. It exhibits stability under normal conditions but can be decomposed by strong acids, bases, and certain reagents, leading to the formation of terephthalic acid and derivatives (Fahim et al., 2019).
Scientific Research Applications
Analytical Chemistry : A method for quantifying side chain oxidized monoesters of DEHTP in human urine has been developed, which could serve as promising urinary biomarkers for DEHTP exposure (Lessmann et al., 2016). Additionally, a liquid chromatography-tandem mass spectrometry (LC/MS/MS) method has been developed to quantify DEHTP and other phthalate metabolites in human urine, useful in monitoring endocrine-disrupting chemicals (Frigerio et al., 2019).
Polymer Science and Recycling : The chemical recycling of polyethylene terephthalate (PET) into secondary materials, contributing to waste reduction and energy conservation, has been studied. Processes like glycolysis and hydrolysis of PET yield intermediates for PET or other polymeric materials (Karayannidis & Achilias, 2007). Also, depolymerization of waste PET into bis(2-hydroxyethyl terephthalate) (BHET) has been achieved with significant yield (Xi et al., 2005).
Environmental Studies and Toxicology : Studies have identified DEHTP metabolites in human liver microsomes, which could be suitable biomarkers for assessing exposure to DEHTP (Silva et al., 2015). The oral reference doses for terephthalic acid and its esters have been established, highlighting general toxicity unrelated to calculi formation (Ball et al., 2012).
Safety And Hazards
Future Directions
The use of IV bags manufactured in Lebanon could pose a significant risk in hospitalized patients, especially infants in neonatal care due to the presence of Mono(2-ethylhexyl) terephthalate. Therefore, Lebanon, as well as other countries, should start imposing laws that restrict the use of phthalates in medical IV bags and substitute them with less toxic plasticizers .
properties
IUPAC Name |
4-(2-ethylhexoxycarbonyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O4/c1-3-5-6-12(4-2)11-20-16(19)14-9-7-13(8-10-14)15(17)18/h7-10,12H,3-6,11H2,1-2H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRUJAEJKCNCOGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)C1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80935240 | |
Record name | 4-{[(2-Ethylhexyl)oxy]carbonyl}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80935240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mono(2-ethylhexyl) terephthalate | |
CAS RN |
155603-50-2 | |
Record name | Mono(2-ethylhexyl) terephthalate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155603502 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-{[(2-Ethylhexyl)oxy]carbonyl}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80935240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MONO(2-ETHYLHEXYL) TEREPHTHALATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MRK5E97B18 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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